Losulazine hydrochloride
Overview
Description
Losulazine hydrochloride: is a peripheral sympathetic antihypertensive compound that can be taken orally. It is known for its ability to cause modest, transient depletion of dopamine and norepinephrine in brain regions protected by the blood-brain barrier . This compound is primarily used in the treatment of hypertension and has shown promising results in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of losulazine hydrochloride involves several steps:
- The reaction of 4-chloro-7-(trifluoromethyl)quinoline with 4-aminobenzoic acid in ethanol-HCl to produce 4-(4-carboxyphenylamino)-7-(trifluoromethyl)quinoline.
- Conversion of this intermediate to its acyl chloride by treatment with thionyl chloride (SOCl2).
- Reaction of the acyl chloride with piperazine to yield 1-[4-[7-(trifluoromethyl)quinolin-4-ylamino]benzoyl]piperazine.
- Final acylation with 4-fluorobenzenesulfonyl chloride to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Losulazine hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinoline derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Losulazine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on neurotransmitter levels and brain function.
Medicine: Investigated for its potential in treating hypertension and other cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
Losulazine hydrochloride exerts its effects by depleting dopamine and norepinephrine in brain regions protected by the blood-brain barrier. This depletion leads to a reduction in sympathetic nervous system activity, resulting in lowered blood pressure. The compound targets specific molecular pathways involved in neurotransmitter synthesis and release .
Comparison with Similar Compounds
Reserpine: Another antihypertensive agent that depletes neurotransmitters but has more severe side effects.
Hydralazine: A vasodilator used to treat hypertension but works through a different mechanism by relaxing blood vessels.
Uniqueness of Losulazine Hydrochloride: this compound is unique in its ability to selectively deplete dopamine and norepinephrine in brain regions protected by the blood-brain barrier, resulting in fewer side effects compared to other antihypertensive agents .
Properties
CAS No. |
81435-67-8 |
---|---|
Molecular Formula |
C27H23ClF4N4O3S |
Molecular Weight |
595.0 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]phenyl]methanone;hydrochloride |
InChI |
InChI=1S/C27H22F4N4O3S.ClH/c28-20-4-8-22(9-5-20)39(37,38)35-15-13-34(14-16-35)26(36)18-1-6-21(7-2-18)33-24-11-12-32-25-17-19(27(29,30)31)3-10-23(24)25;/h1-12,17H,13-16H2,(H,32,33);1H |
InChI Key |
MGOGSSZOPFFXLA-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)S(=O)(=O)C5=CC=C(C=C5)F.Cl |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)S(=O)(=O)C5=CC=C(C=C5)F.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
81435-67-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Losulazine hydrochloride; Losulazine HCl; Losulazine monohydrochloride; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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